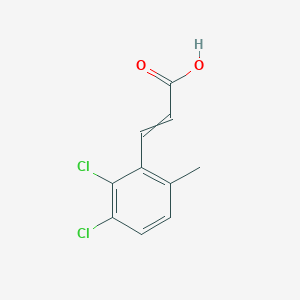

(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide

Vue d'ensemble

Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and CAS Registry Number. It may also include its synonyms or common names .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve looking at how the compound behaves under different conditions, or how it interacts with various reagents .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. It could also involve looking at its spectroscopic properties .Applications De Recherche Scientifique

Antimicrobial Activity

The derivatives of 1,2-benzothiazine 1,1-dioxide have been scrutinized for their biological activity against microbial pathogens. The disk diffusion method and serial microdilution method are commonly applied to evaluate the compounds’ activity . This suggests potential applications in developing new antimicrobial agents that could be effective against resistant strains of bacteria.

Antihypertensive Agents

The novel scaffold of 1,2,4-benzothiadiazine-1,1-dioxide has been associated with antihypertensive activity. Research indicates that certain derivatives can act as angiotensin II antagonist, which is a common target for controlling high blood pressure .

Antidiabetic Applications

The same scaffold has been explored for its antidiabetic properties. The activation of KATP channels is a mechanism that is beneficial in diabetes management, and some derivatives of this compound have been reported to act as KATP channel activators .

AMPA Receptor Modulation

AMPA receptors are involved in fast synaptic transmission in the CNS, and modulation of these receptors is a key area of research in neuropharmacology. Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to act as AMPA receptor modulators, which could have implications for the treatment of neurological disorders .

Research Tool in Pharmacology

As a research tool, this compound can be used to study the pharmacodynamics and pharmacokinetics of drugs that share a similar structural framework. It can serve as a model compound for drug development and understanding the interaction of drugs with biological systems.

These applications highlight the versatility and potential of (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide in scientific research. Each application area offers a unique avenue for exploration and development of new therapeutic agents. The detailed information provided here is based on the structural and functional characteristics of the compound and its derivatives, as reported in the scientific literature .

Mécanisme D'action

Target of Action

The primary target of (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide, which is chemically related to diazoxide , is the ATP-sensitive potassium channel (KATP) on the membrane of pancreatic beta cells . These channels play a crucial role in regulating insulin release from the pancreas .

Mode of Action

This compound interacts with its target by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel . This binding promotes a potassium efflux from beta cells . The efflux of potassium leads to the hyperpolarization of the cell membrane, a decrease in calcium influx, and subsequently reduced release of insulin .

Biochemical Pathways

The activation of KATP channels and the subsequent reduction in insulin release affect the glucose metabolism pathway . By inhibiting insulin release, this compound increases glucose release by the liver . This action can be beneficial in conditions characterized by excessive insulin production, such as hyperinsulinaemic hypoglycemia .

Pharmacokinetics

It has an elimination half-life of 21-45 hours and is excreted through the kidneys .

Result of Action

The primary molecular effect of this compound’s action is the reduction of insulin release from pancreatic beta cells . This leads to an increase in blood glucose levels . On a cellular level, it reduces the calcium influx into beta cells, affecting the depolarization process and inhibiting the release of insulin .

Safety and Hazards

Propriétés

IUPAC Name |

(4S)-8-chloro-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-5-11-15(12,13)9-4-7(10)2-3-8(9)14-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRKKBWPBZLYIX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,7S,9S)-5-Oxo-4-azatricyclo[4.2.1.03,7]non-2-ene-9-carboxylic acid](/img/structure/B1413611.png)

![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)